2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide
Description
2-Chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzamide core with a chloro substituent and a phenyl-1H-1,2,4-triazole moiety
Properties
IUPAC Name |
2-chloro-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-9-5-4-8-13(14)17(23)19-11-10-15-20-16(22-21-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOWOXCNAOKIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves multiple steps. One common approach is the reaction of 2-chlorobenzamide with 2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethylamine under suitable conditions, such as heating in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2-chlorobenzoic acid
Reduction: 2-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for infections.
Medicine: Due to its biological activity, 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide is being studied for its therapeutic potential. It may be used in the treatment of various diseases, including bacterial infections and inflammation.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The phenyl-1H-1,2,4-triazole moiety can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and biological system.
Comparison with Similar Compounds
2-chloro-N-(2-phenylethyl)benzamide
2-chloro-N-(2-(1H-1,2,4-triazol-3-yl)ethyl)benzamide
2-chloro-N-(2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)ethyl)benzamide
Uniqueness: 2-Chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide stands out due to its specific combination of the chloro substituent and the phenyl-1H-1,2,4-triazole group. This unique structure contributes to its distinct reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
